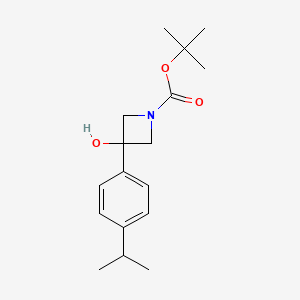
tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and tert-butyl 3-hydroxyazetidine-1-carboxylate.
Formation of Intermediate: The intermediate is formed by reacting 4-isopropylbenzaldehyde with tert-butyl 3-hydroxyazetidine-1-carboxylate under specific reaction conditions, including the use of a suitable solvent and catalyst.
Final Product: The final product, this compound, is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine:
Drug Development: Researchers explore the compound’s potential as a lead compound for developing new drugs targeting specific diseases.
Industry:
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies on its molecular targets and pathways are essential to understand its therapeutic potential and mode of action.
Comparison with Similar Compounds
- tert-Butyl 3-hydroxyazetidine-1-carboxylate
- tert-Butyl 3-iodoazetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the azetidine core structure, they differ in the substituents attached to the azetidine ring, which can influence their chemical reactivity and biological activity.
- Unique Properties: tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate is unique due to the presence of the 4-isopropylphenyl group, which may impart specific properties and potential applications not observed in other similar compounds.
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(4-propan-2-ylphenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-12(2)13-6-8-14(9-7-13)17(20)10-18(11-17)15(19)21-16(3,4)5/h6-9,12,20H,10-11H2,1-5H3 |
InChI Key |
SIPPACGSOBTDRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CN(C2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid](/img/structure/B13550502.png)
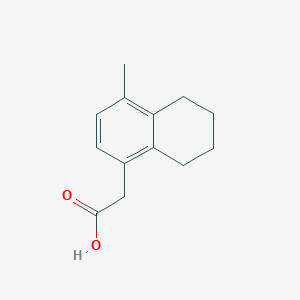
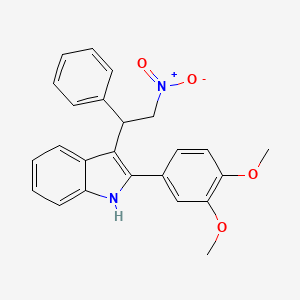
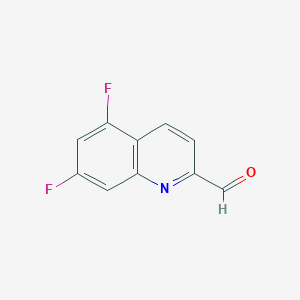
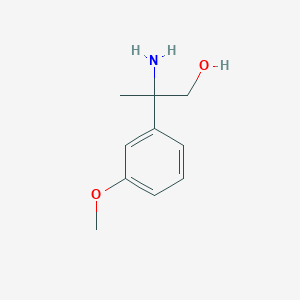
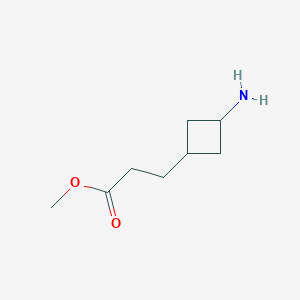
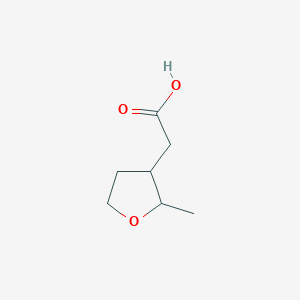
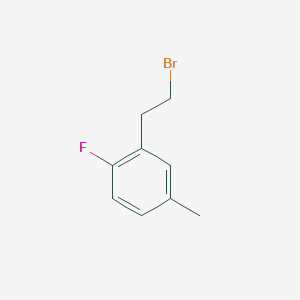
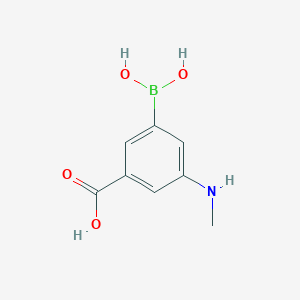
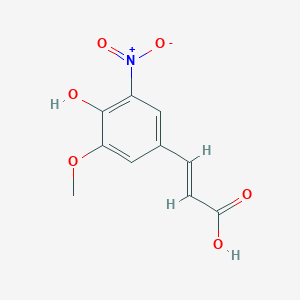
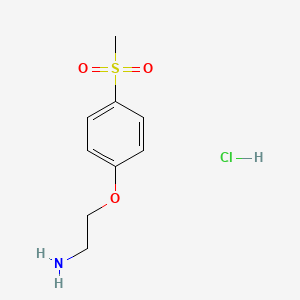
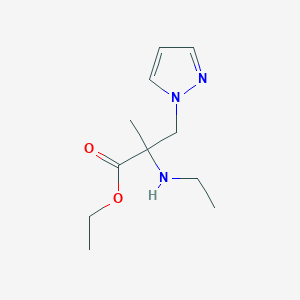
![4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13550575.png)
